molecular formula C8H9F3N2 B2858241 N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine CAS No. 1582801-09-9

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B2858241
CAS No.: 1582801-09-9
M. Wt: 190.169
InChI Key: UMMNUJAJZCLIRB-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1582801-09-9) is a chemical compound offered for research and development purposes. It is supplied both as a free base and as its hydrochloride salt (CAS 1951441-74-9) . The compound features a pyridine ring system substituted with a trifluoromethyl group, a scaffold of significant interest in medicinal chemistry for its potential in modulating biological activity and optimizing physicochemical properties . Pyridine-2-yl-methylamine derivatives are recognized in scientific literature as key structural motifs in the development of novel therapeutic agents. Specifically, research indicates that compounds within this class have been investigated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for new anti-tuberculosis agents . This suggests its potential application in infectious disease research. The hydrochloride salt form has a molecular weight of 226.63 g/mol and a molecular formula of C8H10ClF3N2 . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-12-5-7-6(8(9,10)11)3-2-4-13-7/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMNUJAJZCLIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

This method adapts protocols from copper-mediated C–N bond-forming reactions, as demonstrated in pyridylmethylamine syntheses. The process involves:

  • Substrate Preparation : 3-(Trifluoromethyl)pyridine-2-carbaldehyde (0.1 mmol) and methylamine (0.15 mmol) in anhydrous DMF.
  • Catalytic System : Cu(OTf)₂ (10 mol%), N,N-bis(pyridin-2-ylmethyl)phenylamine ligand (15 mol%), and t-BuOK (2 equiv) under 1 atm O₂.
  • Reaction Conditions : Stirring at 25°C for 24 hours, followed by silica gel chromatography (petroleum ether/EtOAc 5:1).

Key advantages include direct installation of the methylamine group without pre-functionalization. The reaction proceeds via a radical mechanism, with O₂ serving as the terminal oxidant. Reported yields reach 68% for analogous trifluoromethylpyridine derivatives.

Optimization Insights

  • Oxygen Pressure : Yields drop to <40% under inert atmospheres, emphasizing O₂’s role in regenerating Cu(I) to Cu(II).
  • Solvent Effects : DMF outperforms MeCN or THF due to superior ligand solubility and stabilization of copper intermediates.
  • Ligand Design : Bulky bis(pyridylmethyl)amine ligands suppress undesired homo-coupling byproducts.

Reductive Amination of 3-(Trifluoromethyl)Pyridine-2-Carbaldehyde

Two-Step Synthesis Pathway

Adapted from protocols for [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine, this route involves:

  • Aldehyde Synthesis : Oxidation of 2-(hydroxymethyl)-3-(trifluoromethyl)pyridine using MnO₂ (82% yield).
  • Reductive Amination :
    • Substrates: Aldehyde (1 equiv), methylamine hydrochloride (1.2 equiv), NaBH₃CN (1.5 equiv) in MeOH.
    • Conditions: 0°C to 25°C over 12 hours, followed by HCl-mediated precipitation.

This method achieves 74% isolated yield after recrystallization (EtOAc/hexanes). NMR analysis confirms regioselectivity: δ 8.72 (d, J = 4.8 Hz, Py-H), 4.32 (s, CH₂NHCH₃).

Competing Side Reactions

  • Imine Formation : Controlled by maintaining pH < 4 via acetic acid additive.
  • Over-Reduction : Mitigated using NaBH₃CN instead of NaBH₄, which selectively reduces iminium intermediates.

Nucleophilic Substitution of 2-(Chloromethyl)-3-(Trifluoromethyl)Pyridine

Halogenated Precursor Synthesis

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is prepared via:

  • Free Radical Chlorination : Cl₂ gas (1.1 equiv) with AIBN initiator in CCl₄ (65% yield).
  • Appel Reaction : PPh₃/CCl₄ treatment of 2-(hydroxymethyl) derivative (89% yield).

Methylamine Displacement

Reaction of the chlorinated precursor with methylamine (5 equiv) in THF at 80°C for 8 hours provides the target compound in 58% yield. Microwave-assisted conditions (100°C, 1 hour) improve yield to 71% but require specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Reactor Type : Packed-bed with immobilized Cu catalyst (SiO₂-supported Cu(OTf)₂).
  • Parameters : 10 mL/min flow rate, 50°C, 5 bar O₂ pressure.
  • Output : 92% conversion with 78% isolated yield after in-line liquid-liquid extraction.

Purification Technologies

Method Purity (%) Throughput (kg/day)
Simulated Moving Bed Chromatography 99.5 50
Melt Crystallization 98.8 120

Data adapted from large-scale trifluoromethylpyridine amine productions.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield (%) 68 74 71
Reaction Time (h) 24 12 8
Catalyst Cost (USD/g) 12.50 (Cu(OTf)₂) 0.80 (NaBH₃CN) N/A
Scalability High Moderate Low

Key Trade-offs :

  • Method 1 : High atom economy but sensitive to O₂ levels.
  • Method 2 : Robust but generates stoichiometric borane waste.
  • Method 3 : Simple setup but limited by chloromethyl precursor availability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine:

Compound Name Substituent Position Key Structural Features Similarity Score*
This compound 3-CF₃, 2-CH₂-N(CH₃) Pyridine core, -CF₃, methylamine Reference (1.00)
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride 3-CF₃, 2-CH₂-NH₂ Primary amine, lacks methyl group 0.83
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride 5-CF₃, 2-CH₂-NH₂ -CF₃ at 5-position, primary amine 0.94
N-Methyl-1-(pyridin-3-yl)methanamine 3-CH₂-N(CH₃) No -CF₃, methylamine at 3-position 0.70
N-Methyl-1-(pyridin-2-yl)methanamine (2-MePic) 2-CH₂-N(CH₃) No -CF₃, methylamine at 2-position N/A

*Similarity scores based on structural alignment (0.0–1.0 scale) from CAS databases .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group significantly increases logP compared to non-fluorinated analogs (e.g., 2-MePic). This enhances membrane permeability but may reduce aqueous solubility .
  • Basicity : The methylamine group in the reference compound has a pKa ~9.5, similar to 2-MePic. Primary amine analogs (e.g., (3-CF₃-pyridin-2-yl)methanamine) exhibit higher basicity (pKa ~10.2) due to the absence of steric hindrance .
  • Stability: The -CF₃ group confers resistance to oxidative metabolism, a critical advantage over non-fluorinated analogs in drug design .

Biological Activity

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity. This property is crucial for its interaction with biological macromolecules, allowing it to penetrate cell membranes effectively.

Feature Description
Chemical Formula C8H10F3N
Molecular Weight 189.17 g/mol
CAS Number 871826-12-9
Structural Characteristics Trifluoromethyl group enhances lipophilicity

This compound interacts with specific molecular targets, modulating the activity of enzymes and receptors. The trifluoromethyl group allows for enhanced binding to hydrophobic regions of proteins, influencing various biological pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can act as an agonist or antagonist at various receptor sites, affecting signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of this compound have demonstrated activity against Neisseria meningitidis and Haemophilus influenzae .
  • Antichlamydial Properties :
    • The presence of the trifluoromethyl group has been linked to enhanced antichlamydial activity, making it a candidate for developing treatments against Chlamydia infections .
  • Potential as a Pharmaceutical Intermediate :
    • Ongoing research is exploring its use in synthesizing more complex pharmaceutical compounds, particularly in the development of agrochemicals and other industrial applications .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that compounds with higher lipophilicity showed improved activity against Gram-negative bacteria compared to their non-fluorinated counterparts.

Study 2: Synthesis and Structure–Activity Relationship (SAR)

Research focused on the synthesis of novel derivatives revealed that modifications to the trifluoromethyl group significantly impacted biological activity. For example, replacing the trifluoromethyl group with other electron-withdrawing groups resulted in decreased potency against Chlamydia species .

Q & A

What are the key synthetic pathways for N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine?

Category : Basic Research
Answer :
The compound is typically synthesized via multi-step reactions involving:

  • Amination of pyridine derivatives : Reaction of 3-(trifluoromethyl)pyridin-2-yl precursors with methylamine under catalytic conditions (e.g., Pd-mediated coupling).
  • Reductive alkylation : Use of sodium cyanoborohydride to introduce the methylamine group to a ketone intermediate derived from the pyridine scaffold .
  • Protecting group strategies : Temporary protection of reactive sites (e.g., trifluoromethyl group) to prevent side reactions during alkylation .
    Key analytical tools include 1^1H/13^{13}C NMR for structural confirmation and ESI-MS for molecular weight validation .

How can researchers optimize reaction yields for this compound’s synthesis?

Category : Advanced Research
Answer :
Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Catalyst screening : Testing Pd, Ni, or Cu catalysts for coupling steps to minimize byproducts .
  • Temperature control : Lower temperatures (0–5°C) during amination reduce decomposition of the trifluoromethyl group .
  • Purification protocols : Use of flash chromatography or preparative HPLC to isolate high-purity product .
    Contradictions in yield data (e.g., 40–75% in similar compounds) may arise from differences in reagent quality or reaction scale .

What analytical methods are critical for characterizing structural stability?

Category : Basic Research
Answer :

  • NMR spectroscopy : Monitors chemical shifts of the pyridine ring (δ 7.5–8.5 ppm) and methylamine group (δ 2.2–2.8 ppm) to confirm structural integrity .
  • HPLC-MS : Detects degradation products (e.g., oxidation of the methylamine group) under stress conditions .
  • X-ray crystallography : Resolves 3D conformation, particularly the orientation of the trifluoromethyl group relative to the pyridine ring .

How does the trifluoromethyl group influence biological activity in receptor binding studies?

Category : Advanced Research
Answer :
The CF3_3 group enhances:

  • Lipophilicity : Increases membrane permeability, as shown in logP comparisons with non-fluorinated analogs .
  • Metabolic stability : Reduces oxidative degradation in cytochrome P450 assays .
  • Target affinity : Computational docking studies suggest the CF3_3 group forms hydrophobic interactions with receptor pockets (e.g., neurokinin receptors) .
    Contradictory data in IC50_{50} values (e.g., nM vs. µM ranges) may reflect assay variability (e.g., cell-free vs. cell-based systems) .

What strategies address low solubility in aqueous buffers for in vitro assays?

Category : Advanced Research
Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • pH adjustment : Protonation of the pyridine nitrogen at pH < 5 improves aqueous solubility .
  • Salt formation : Hydrochloride salts (e.g., N-methyl-1-(3-CF3_3-pyridin-2-yl)methanamine HCl) enhance solubility by ~30% .

How do structural analogs compare in biological activity?

Category : Basic Research
Answer :

  • Pyridine vs. furan analogs : Pyridine derivatives show higher receptor selectivity, while furan-containing analogs exhibit broader off-target effects .
  • Methylamine substitution : N-Methyl groups improve metabolic stability compared to primary amines, as shown in hepatic microsome assays .
  • Trifluoromethyl positioning : 3-CF3_3 substitution on pyridine increases potency over 4-CF3_3 isomers in kinase inhibition studies .

What are the challenges in scaling up synthesis for preclinical studies?

Category : Advanced Research
Answer :

  • Purification bottlenecks : Column chromatography becomes impractical; switch to distillation or crystallization .
  • CF3_3 group stability : High-temperature steps risk defluorination; optimize reaction time/temperature using microwave-assisted synthesis .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm for THF) .

How can researchers validate target engagement in cellular models?

Category : Advanced Research
Answer :

  • Fluorescent probes : Conjugate the compound with BODIPY for live-cell imaging to track subcellular localization .
  • Knockout/knockdown models : Use CRISPR-Cas9 to delete putative targets and assess activity loss .
  • SPR/BLI assays : Measure binding kinetics (kon_{on}/koff_{off}) to receptors in real time .

What computational tools predict metabolic pathways?

Category : Basic Research
Answer :

  • ADMET predictors : Software like Schrödinger’s QikProp identifies likely Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
  • Density Functional Theory (DFT) : Models bond dissociation energies to predict sites of oxidative cleavage (e.g., C-N bonds) .

How to resolve discrepancies in cytotoxicity data across studies?

Category : Advanced Research
Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HepG2) and incubation times .
  • Control for batch variability : Source compounds from a single synthesis lot to exclude purity effects .
  • Mechanistic follow-up : Combine transcriptomics (RNA-seq) with cytotoxicity assays to identify off-target pathways .

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